Bis(dinitrofenil)lisina

Descripción general

Descripción

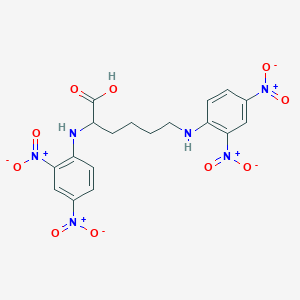

Bis(dinitrophenyl)lysine, also known as Bis(dinitrophenyl)lysine, is a useful research compound. Its molecular formula is C18H18N6O10 and its molecular weight is 478.4 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(dinitrophenyl)lysine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89640. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(dinitrophenyl)lysine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(dinitrophenyl)lysine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Funcionalidad de las Proteínas y Modificaciones Post-Traduccionales

La Bis(dinitrofenil)lisina juega un papel significativo en el estudio de las modificaciones post-traduccionales (PTMs), particularmente la succinilación de lisina. Esta modificación es crucial para alterar la funcionalidad de las proteínas y controlar los procesos celulares en los hongos. Comprender la succinilación de lisina puede conducir a conocimientos sobre la biología de los hongos y potencialmente nuevos enfoques clínicos para el manejo de las micotoxinas .

Estructura y Función de las Proteínas Musculares

Las investigaciones han demostrado que la this compound puede afectar la estructura de las proteínas musculares como la miosina. La interacción del compuesto con la miosina, especialmente después de la eliminación de los grupos sulfhidrilo, puede proporcionar información valiosa sobre los cambios estructurales en las proteínas y sus implicaciones para la contracción muscular y otras propiedades .

Modulación de la Actividad Enzimática

La absorción de this compound por la miosina del músculo esquelético se ha relacionado con cambios en la actividad enzimática. Los estudios sugieren que el bloqueo parcial de los grupos sulfhidrilo con este compuesto puede desplazar grandes segmentos peptídicos en la región de la meromiosina pesada, afectando la actividad de la adenosintrifosfatasa .

Técnicas de Investigación de Procesos Biológicos

La this compound se utiliza en técnicas de investigación convencionales para estudiar procesos biológicos. Su papel en las herramientas predictivas para identificar sitios de succinilación también es significativo, proporcionando una comprensión más profunda de las PTM y su impacto en diversas funciones biológicas .

Desarrollo de Procesos Patológicos

Comprender los efectos de la this compound en las PTM puede arrojar luz sobre el desarrollo de ciertos procesos patológicos. Este conocimiento es esencial para explorar nuevas estrategias terapéuticas e intervenciones en enfermedades relacionadas con la disfunción de las proteínas .

Control de Metabolitos Secundarios

El estudio del impacto de la this compound en las PTM se extiende al control de los metabolitos secundarios (SM) en los hongos. Esta investigación puede contribuir al desarrollo de nuevas aplicaciones biotecnológicas y mejorar nuestra capacidad para gestionar los patógenos fúngicos .

Mecanismo De Acción

Target of Action

Bis(dinitrophenyl)lysine, also known as DI-DNP-L-LYSINE, primarily targets myosin , a motor protein found in muscle tissue . Myosin plays a crucial role in muscle contraction and is responsible for the conversion of chemical energy into mechanical work .

Mode of Action

DI-DNP-L-LYSINE interacts with myosin by binding to its sulphydryl groups . The absorption of DI-DNP-L-LYSINE at high ionic strength has been interpreted as evidence that partial blocking of sulphydryl groups displaces a relatively large peptide segment in the heavy meromyosin region . This interaction results in structural changes in myosin, particularly in the heavy meromyosin region .

Biochemical Pathways

The interaction of DI-DNP-L-LYSINE with myosin affects the adenosinetriphosphatase activity of the protein . After mild treatment with DI-DNP-L-LYSINE, the enzyme activity is considerably enhanced, but after more intensive treatment, it is completely inhibited . This suggests that DI-DNP-L-LYSINE can modulate the biochemical pathways involving myosin and ATP hydrolysis .

Result of Action

The binding of DI-DNP-L-LYSINE to myosin results in structural changes in the protein, which can affect its function . For instance, the adenosinetriphosphatase activity of myosin or heavy meromyosin whose sulphydryl groups had been partially blocked was accompanied by an increase in the amount of DI-DNP-L-LYSINE absorbed . This suggests that the compound can modulate the enzymatic activity of myosin, potentially influencing muscle contraction.

Action Environment

Environmental factors such as temperature and ionic strength can influence the action of DI-DNP-L-LYSINE. For instance, the absorption of DI-DNP-L-LYSINE at high ionic strength has been interpreted as evidence that partial blocking of sulphydryl groups displaces a relatively large peptide segment in the heavy meromyosin region . Additionally, the compound should be stored in a cool, dry place to avoid reactions with oxidizing agents .

Análisis Bioquímico

Biochemical Properties

Bis(dinitrophenyl)lysine has been found to interact with muscle fibers, inhibiting their contraction

Cellular Effects

In muscle cells, Bis(dinitrophenyl)lysine has been observed to inhibit contraction This suggests that it may influence cell function by affecting the processes that drive muscle contraction

Molecular Mechanism

It is suggested that Bis(dinitrophenyl)lysine inhibits muscle contraction by displacing accessible polypeptide chains of myosin that are essential for the contractile mechanism .

Propiedades

IUPAC Name |

2,6-bis(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O10/c25-18(26)15(20-14-7-5-12(22(29)30)10-17(14)24(33)34)3-1-2-8-19-13-6-4-11(21(27)28)9-16(13)23(31)32/h4-7,9-10,15,19-20H,1-3,8H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVSVNWYIWINEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-49-8 | |

| Record name | NSC89640 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N2,N6-bis(2,4-dinitrophenyl)-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

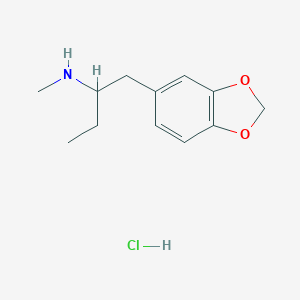

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)

![2-[(4-methoxyphenyl)methylideneamino]ethanol](/img/structure/B158360.png)